3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one typically involves the following steps:
α-Keto Bromination: The starting material, 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-one, undergoes α-keto bromination to introduce a bromine atom at the α-position.
Condensation with Thiourea: The brominated intermediate is then condensed with thiourea in acetonitrile to form the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino position.
Wissenschaftliche Forschungsanwendungen
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and activation of various client proteins . By inhibiting HSP90, the compound can disrupt the function of these client proteins, leading to antiproliferative effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: A five-membered ring structure with similar chemical properties.
Oxazolone: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one is unique due to its specific substitution pattern and the presence of both amino and isoxazole functionalities. This combination of features makes it a versatile compound for various chemical reactions and applications in medicinal chemistry.
Eigenschaften
Molekularformel |
C7H8N2O2 |
---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
3-amino-5,6-dihydro-4H-2,1-benzoxazol-7-one |
InChI |
InChI=1S/C7H8N2O2/c8-7-4-2-1-3-5(10)6(4)9-11-7/h1-3,8H2 |
InChI-Schlüssel |
ZDCTVHHZICKAJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(ON=C2C(=O)C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.